
2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C20H18ClFN4OS and its molecular weight is 416.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, characterized by a pyrimidine core and various substituents, suggests diverse mechanisms of action against various biological targets.
Chemical Structure and Properties
The compound's molecular formula is C21H21ClN4OS, with a molecular weight of approximately 412.9 g/mol. It possesses a thioether linkage and an acetamide moiety, which are critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C21H21ClN4OS |
Molecular Weight | 412.9 g/mol |
CAS Number | 1251598-54-5 |
The biological activity of this compound can be attributed to several potential mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites, thus blocking substrate access.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
- DNA Interaction : The compound may intercalate into DNA, disrupting transcription and replication processes.
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives demonstrate excellent antibacterial activity with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
Table: Antimicrobial Efficacy of Related Compounds
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
Pyrazole Derivative 1 | 0.22 | Staphylococcus aureus |
Pyrazole Derivative 2 | 0.25 | Staphylococcus epidermidis |
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Research on similar compounds has shown efficacy against human breast cancer cells, with IC50 values indicating significant cytotoxicity . For example, related compounds targeting poly(ADP-ribose) polymerase (PARP) exhibited IC50 values comparable to established drugs like Olaparib, demonstrating the potential for therapeutic applications in oncology.
Table: Anticancer Activity
Compound | IC50 (μM) | Cancer Type |
---|---|---|
Compound A | 18 | Human Breast Cancer |
Olaparib | 57.3 | Human Breast Cancer |
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds within the same class as this compound:
- Antimicrobial Studies : In vitro evaluations demonstrated that certain derivatives not only inhibited bacterial growth but also reduced biofilm formation significantly more than conventional antibiotics like Ciprofloxacin .
- Cytotoxicity Assessments : The cytotoxic effects of related compounds were examined in various cancer cell lines, revealing promising results that warrant further investigation into their mechanisms of action .
- Synergistic Effects : Some derivatives showed synergistic effects when combined with established antimicrobial agents, suggesting potential for enhanced therapeutic efficacy .
科学的研究の応用
Anticancer Activity
Preliminary studies indicate that 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide may act as an inhibitor of certain kinases implicated in cancer progression. The structural features enhance its binding affinity to target proteins, suggesting it could be developed into a therapeutic agent for cancer treatment.
Enzyme Inhibition
The compound's mechanism of action may involve the inhibition of specific enzymes by binding to their active sites, thus preventing substrate access. This property is crucial for developing targeted therapies that minimize side effects associated with conventional treatments.
Receptor Modulation
It may also function as a modulator at specific receptors, potentially altering cellular signaling pathways. This could lead to innovative therapeutic strategies for diseases where receptor modulation is beneficial.
Synthesis and Reaction Conditions
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrimidine Core : Synthesized through condensation reactions involving β-dicarbonyl compounds and guanidine derivatives.
- Introduction of the 4-Chlorobenzylamino Group : Achieved via nucleophilic substitution using 4-chlorobenzylamine.
- Thioether Formation : Involves reacting the amino-substituted pyrimidine with thiol derivatives.
- Amidation : The final step where the thioether intermediate reacts with 4-fluorobenzylamine to form the desired compound.
Case Studies and Research Insights
Research findings indicate that compounds similar to this compound have been evaluated for their efficacy in preclinical models:
- Study on Kinase Inhibition : A study demonstrated that related compounds effectively inhibited kinase activity in vitro, leading to reduced tumor cell proliferation.
- Receptor Interaction Studies : Research highlighted the ability of these compounds to modulate receptor activity, impacting downstream signaling pathways crucial for cellular growth and survival.
These insights underline the potential of this compound in drug development targeting specific kinases and receptors associated with cancer and other diseases .
特性
IUPAC Name |
2-[6-[(4-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN4OS/c21-16-5-1-14(2-6-16)10-23-18-9-20(26-13-25-18)28-12-19(27)24-11-15-3-7-17(22)8-4-15/h1-9,13H,10-12H2,(H,24,27)(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKGMWYHFIQNJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=NC=NC(=C2)NCC3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。